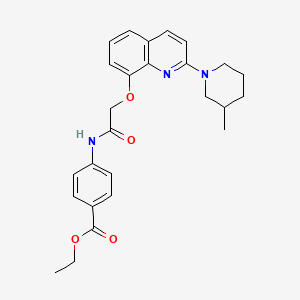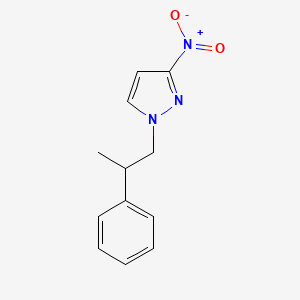![molecular formula C21H16N2O5S B2820655 Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865247-01-4](/img/no-structure.png)
Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound might involve complex procedures. Coumarin heterocycles, which are part of the compound, have been synthesized using various methods . For instance, 2-oxo-2H-chromene-3-carboxylic acid analogs were synthesized in good yield through coupling coumarin-3-carboxylic acids with quinoline acetic hydrazide .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 408.43. It contains a benzothiazole ring, a chromene ring, and an acetate group.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. The compound contains several functional groups that can participate in different types of reactions .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates undergo reactions leading to the formation of 5-arylmethylidene derivatives. Further treatment with DMF · POCl3 complex yields 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles. The (Z)-configuration at the arylmethylidene moiety was confirmed by X-ray crystallographic study (Tverdokhlebov et al., 2005).
Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives The titled compounds are prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives. The synthesis involves reactions in EtOH/TEA solution at room temperature, leading to a variety of ethyl iminothiazolopyridine-4-carboxylate derivatives (Mohamed, 2014).
Chemical Sensing
Highly Selective Fluorimetric Sensor for Cu2+ and Hg2+ A chemosensor based on benzothiazole, (Z)-ethyl 2-((Z)-2-(benzo[d]thiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, was designed for the selective detection of Cu2+ and Hg2+ ions in semi-aqueous media. The sensor operates on an internal charge transfer mechanism, with fluorescence quenching observed in the presence of the targeted metal ions (Wagh et al., 2015).
Heterocyclization Reactions
Synthesis of Heterocyclic Derivatives Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was used in heterocyclization reactions to produce thiophene, pyrazole, and coumarin derivatives, incorporating benzo[d]imidazole moiety. These derivatives exhibited antitumor activities against various cancer cell lines, highlighting their potential therapeutic applications (Mohareb & Gamaan, 2018).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological properties and potential applications in various fields . Given the valuable biological and pharmaceutical properties of coumarins , there could be considerable interest in developing new synthesis methods and investigating the properties of this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate involves the condensation of 4-oxochromene-3-carboxylic acid with 2-aminobenzothiazole, followed by the reaction of the resulting imine with ethyl 2-bromoacetate.", "Starting Materials": [ "4-oxochromene-3-carboxylic acid", "2-aminobenzothiazole", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-oxochromene-3-carboxylic acid (1.0 g) and 2-aminobenzothiazole (1.2 g) in methanol (20 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the imine intermediate as a yellow solid.", "Step 4: Dissolve the imine intermediate (0.5 g) in dry diethyl ether (10 mL) and add ethyl 2-bromoacetate (0.6 g) and sodium carbonate (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate as a yellow solid." ] } | |
Número CAS |
865247-01-4 |
Nombre del producto |
Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Fórmula molecular |
C21H16N2O5S |
Peso molecular |
408.43 |
Nombre IUPAC |
ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H16N2O5S/c1-2-27-18(24)11-23-15-8-4-6-10-17(15)29-21(23)22-20(26)14-12-28-16-9-5-3-7-13(16)19(14)25/h3-10,12H,2,11H2,1H3 |
Clave InChI |
ZVYDIDVWIVCCIX-DQRAZIAOSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)
![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)


![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)
![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)

